Sodium trifluoro(1,2-13C2)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

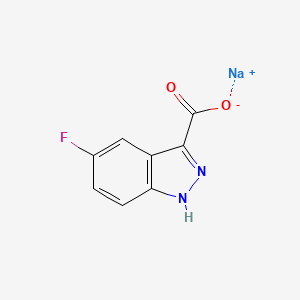

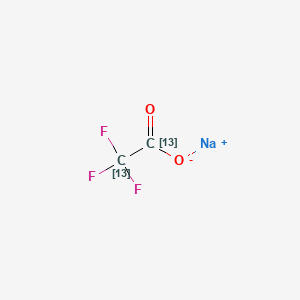

Sodium trifluoro(1,2-13C2)acetate is a chemical compound with the formula CF3CO2Na . It is the sodium salt of trifluoroacetic acid and is used as a source of trifluoromethylations . This compound has the ability to add a trifluoromethyl group to halogenated aromatic hydrocarbons .

Synthesis Analysis

One convenient method of synthesizing sodium trifluoroacetate is by dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid . The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating .Molecular Structure Analysis

The molecular formula of Sodium trifluoro(1,2-13C2)acetate is C2F3NaO2 . The InChI representation of the compound isInChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; . Chemical Reactions Analysis

Sodium trifluoroacetate is used in acid-catalyzed reactions . It is also used as a source of trifluoromethylations .Physical And Chemical Properties Analysis

Sodium trifluoroacetate is a white crystalline powder with a density of 1.49 g/mL . It has a melting point of 207 °C and decomposes upon boiling . It is soluble in water, alcohol, acetonitrile, dimethylformamide, and most highly polar organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Sodium trifluoro(1,2-13C2)acetate has been utilized in the synthesis of isotopically isomeric mixtures of certain compounds, like 1,4,6,8-tetramethyl[13C2]azulene, as demonstrated in research by Fallahpour & Hansen (1995) (Fallahpour & Hansen, 1995).

Biosynthesis Studies

- The compound plays a significant role in biosynthesis studies. For instance, Ayer & Craw (1992) explored its incorporation into various polyketide metabolites produced by the fungus Arthropsistruncata (Ayer & Craw, 1992).

Protein Labeling in NMR Studies

- Sodium trifluoro(1,2-13C2)acetate is used in the uniform labeling of proteins for NMR studies, as exemplified by its application in studies involving human carbonic anhydrase II by Venters et al. (1991) (Venters et al., 1991).

Thermal and Physical Properties Studies

- Research by Kong et al. (2016) investigated the heat content of supercooled sodium acetate trihydrate, demonstrating the material's potential in solar heating systems (Kong et al., 2016).

DNP System Studies

- Niedbalski et al. (2018) used sodium trifluoro(1,2-13C2)acetate in a dynamic nuclear polarization (DNP) system to measure 13C spin-lattice relaxation times at cryogenic temperatures (Niedbalski et al., 2018).

Energy Storage Material Research

- Its use in the development of new composite phase change thermal storage materials, as explored by Wang et al. (2019), is another significant application (Wang et al., 2019).

Mecanismo De Acción

Target of Action

Sodium trifluoroacetate is the sodium salt of trifluoroacetic acid . It is primarily used as a source of trifluoromethylations . The primary targets of this compound are molecules that can undergo trifluoromethylation, such as aromatic halides, aldehydes, and ketones .

Mode of Action

The trifluoroacetate ion is an extremely weak base due to the electron-withdrawing effect of the three fluorine atoms adjacent to the carboxylate group . This property allows it to act as a source of trifluoromethylations . In the presence of a catalyst, such as copper(I) halide, it can facilitate the trifluoromethylation of carbonyl compounds .

Biochemical Pathways

The specific biochemical pathways affected by sodium trifluoroacetate depend on the molecules it interacts with. For instance, when it trifluoromethylates carbonyl compounds, it can influence the pathways these compounds are involved in . .

Pharmacokinetics

Its solubility in water and polar organic solvents suggests it could be readily absorbed and distributed in the body

Result of Action

The primary result of sodium trifluoroacetate’s action is the trifluoromethylation of target molecules . This can alter the properties of these molecules, potentially affecting their function and the biochemical pathways they are involved in.

Action Environment

The action of sodium trifluoroacetate can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as it is a weak base . Additionally, the presence of other chemicals, such as catalysts, can influence its ability to carry out trifluoromethylation reactions . Its stability could also be affected by factors such as temperature and light exposure.

Safety and Hazards

Propiedades

IUPAC Name |

sodium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-AWQJXPNKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.990 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium trifluoro(1,2-13C2)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.